

D-Glucose-d1-3 CAS number and molecular weight

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Compound of Interest

Compound Name: D-Glucose-d1-3

Cat. No.: B15570963

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An In-Depth Technical Guide to D-Glucose-d1-3

This technical guide provides comprehensive information on **D-Glucose-d1-3**, a stable isotope-labeled form of D-glucose. This document is intended for researchers, scientists, and professionals in the field of drug development and metabolic research who utilize isotopically labeled compounds as tracers or internal standards in their studies.

Core Data Presentation

D-Glucose-d1-3 is a monosaccharide in which one hydrogen atom at the C3 position is replaced by a deuterium atom. This isotopic substitution makes it a valuable tool for various analytical and research applications.

Identifier	Value	Citation
Chemical Name	D-Glucose-3-d1	
Synonyms	Glucose-d1-3; D-(+)-Glucose-d1-3; Dextrose-d1-3	[1]
CAS Number	106032-60-4	
Molecular Formula	C ₆ H ₁₁ DO ₆	
Molecular Weight	181.16 g/mol	
Isotopic Purity	Typically ≥97 atom % D	

Experimental Protocols

The synthesis and analysis of **D-Glucose-d1-3** require specific methodologies to ensure the correct isotopic placement and to quantify its presence in biological samples.

Synthesis of D-Glucose-d1-3

The synthesis of **D-Glucose-d1-3** can be achieved through a multi-step chemical synthesis, often involving a cyanohydrin reaction to introduce the labeled carbon. A general synthetic approach can be adapted from methods used for synthesizing other position-specific labeled sugars, such as D-glucose-3-¹⁴C.[2]

General Synthetic Pathway:

A plausible synthetic route starts from a suitable four-carbon sugar precursor, such as D-erythrose. The synthesis would proceed through the following key steps:

- **Cyanohydrin Formation:** Reaction of the starting sugar with a deuterated cyanide source (e.g., NaCN in D₂O or with a deuterated acid) to introduce the deuterium at the new chiral center.
- **Hydrolysis:** Hydrolysis of the resulting cyanohydrin to form the corresponding aldonic acids.
- **Lactonization and Separation:** Conversion of the aldonic acids to their lactones, followed by chromatographic separation of the epimers to isolate the desired precursor to D-glucose.
- **Reduction:** Reduction of the isolated lactone to yield **D-Glucose-d1-3**.

Analytical Methodologies

The analysis of **D-Glucose-d1-3** and its metabolites is crucial for its application in tracer studies. The primary techniques employed are mass spectrometry and nuclear magnetic resonance spectroscopy.

2.2.1. Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for determining the positional deuterium enrichment of glucose.[3]

- **Sample Preparation and Derivatization:** To make glucose amenable to GC analysis, it must be derivatized to increase its volatility. A common method is the preparation of the aldonitrile pentaacetate derivative.^[4]
- **GC-MS Analysis:** The derivatized sample is injected into a gas chromatograph for separation. The eluting compounds are then introduced into a mass spectrometer. Electron impact (EI) or chemical ionization (CI) can be used.^[4]
- **Fragmentation Analysis:** The mass spectrum of the derivatized **D-Glucose-d1-3** will show specific fragment ions. By comparing the mass spectra of labeled and unlabeled standards, the location of the deuterium atom can be confirmed.^{[3][4]} For instance, the analysis of specific ion clusters can reveal which carbon-hydrogen bonds are retained in the fragments, thereby pinpointing the position of the deuterium label.^[4]

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed structural information, including the precise location of isotopic labels.

- **^2H (Deuterium) NMR:** Direct detection of the deuterium nucleus provides a clear signal corresponding to its chemical environment. The ^2H NMR spectrum of **D-Glucose-d1-3** would show a resonance at a chemical shift characteristic of the C3 position.^{[5][6]}
- **^{13}C NMR:** The presence of a deuterium atom on a carbon atom causes a characteristic isotopic shift in the ^{13}C NMR spectrum and a splitting of the carbon signal due to ^{13}C - ^2H coupling. This allows for the unambiguous confirmation of the deuterium's location.^[7]
- **^1H NMR:** While less direct, high-resolution ^1H NMR can also be used. The absence or significant reduction in the intensity of the signal corresponding to the proton at the C3 position, along with potential changes in the coupling patterns of adjacent protons, would indicate deuterium substitution.

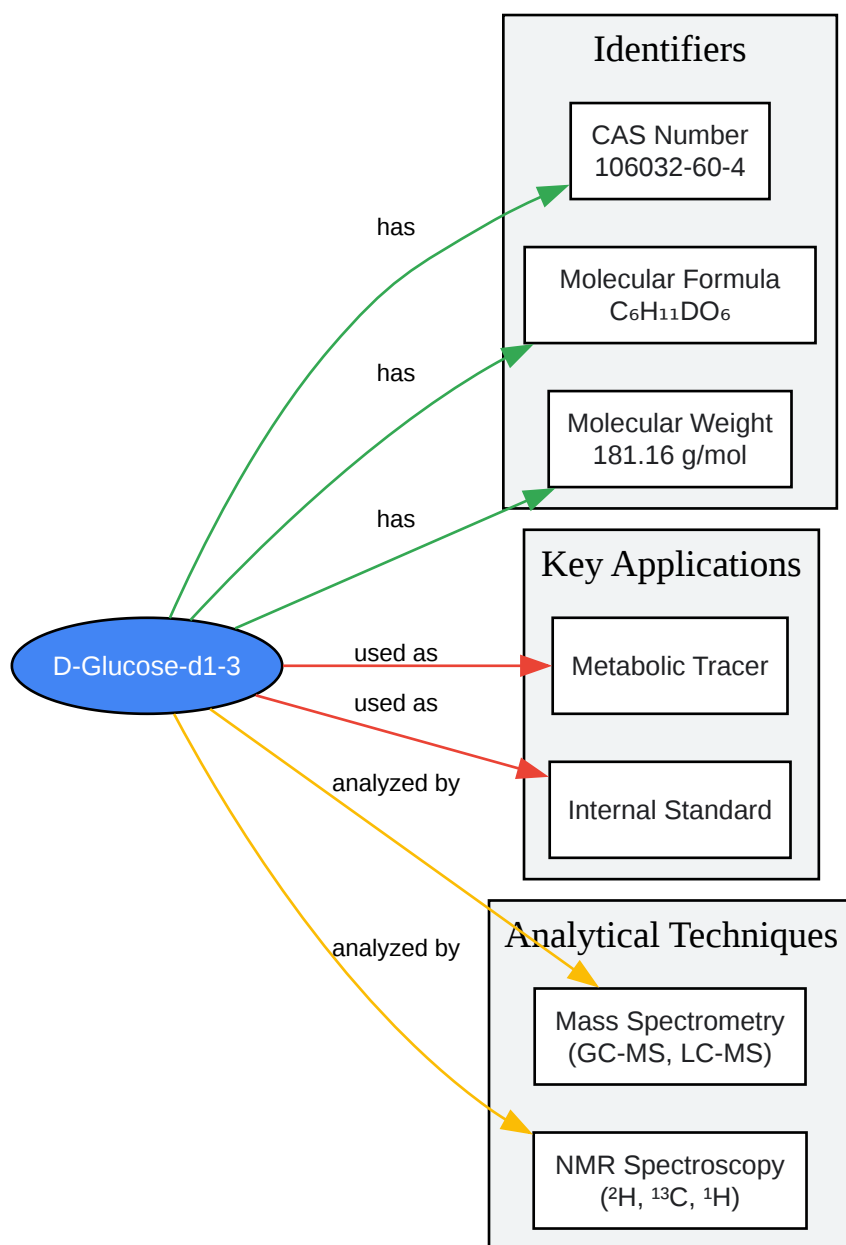
2.2.3. Liquid Chromatography-Mass Spectrometry (LC-MS)

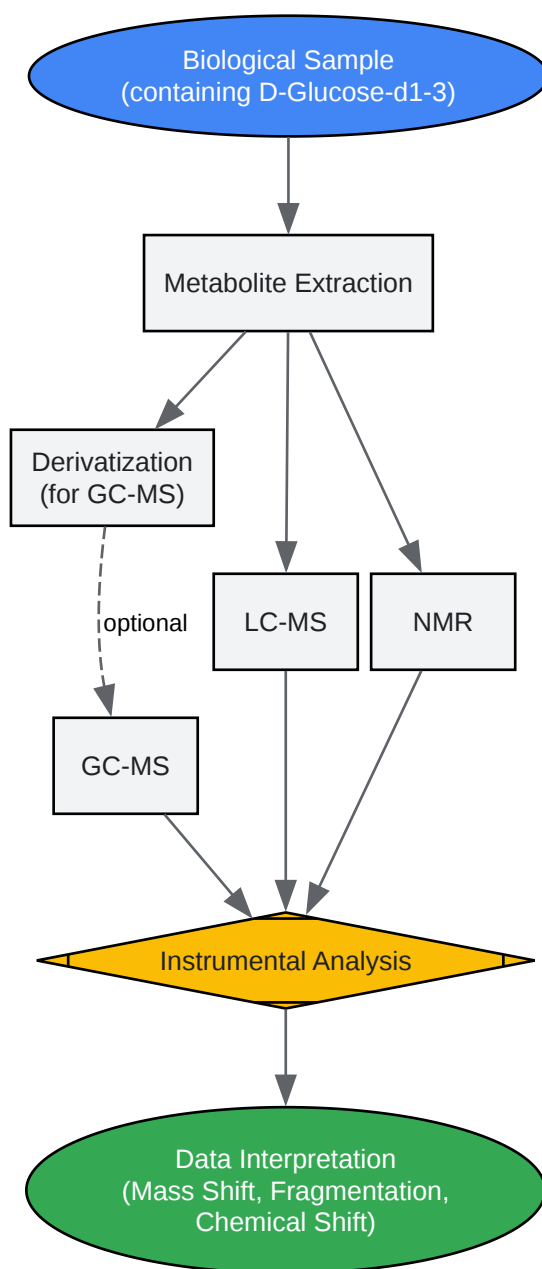
LC-MS is particularly useful for analyzing glucose from complex biological matrices without the need for extensive derivatization.

- Chromatographic Separation: Techniques like hydrophilic interaction liquid chromatography (HILIC) can be employed to separate glucose from other polar metabolites.[8]
- Mass Analysis: The separated glucose is then detected by a mass spectrometer, often using techniques like electrospray ionization (ESI). The mass difference between the labeled and unlabeled glucose allows for its quantification.[9]

Mandatory Visualization

The following diagrams illustrate the key aspects of **D-Glucose-d1-3**.





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